Clomesone

Overview

Description

- Clomesone is not a naturally occurring metabolite; it is found only in individuals exposed to this compound or its derivatives. Technically, this compound is part of the human exposome , which encompasses all exposures an individual experiences throughout their lifetime and how those exposures relate to health .

Preparation Methods

- Unfortunately, specific synthetic routes and reaction conditions for clomesone are not widely documented. industrial production methods likely involve specialized chemical processes to create this compound.

Chemical Reactions Analysis

- Clomesone may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain elusive due to limited information.

- Major products formed from these reactions would depend on the specific reaction type and conditions, but detailed studies are lacking.

Scientific Research Applications

- Clomesone’s applications span several scientific fields:

Chemistry: Its unique properties may make it useful as a reagent or catalyst in synthetic chemistry.

Biology: Researchers might explore its effects on cellular processes or biological systems.

Medicine: Investigating its potential therapeutic properties could be valuable.

Industry: this compound may find applications in specialized chemical processes.

Mechanism of Action

- Unfortunately, the exact mechanism by which clomesone exerts its effects remains unknown. Further research is needed to identify molecular targets and pathways involved.

Comparison with Similar Compounds

- Clomesone’s uniqueness lies in its scarcity and limited documentation. Similar compounds are not well-defined, making direct comparisons challenging.

Biological Activity

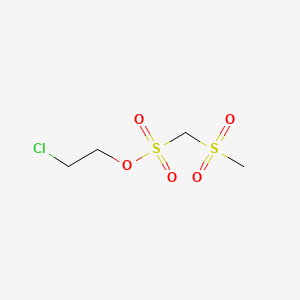

Clomesone, chemically known as 2-chloroethyl(methylsulfonyl)methanesulfonate, is a chloroethylating agent that has garnered attention for its potential antitumor activity. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against different cancer models, and associated toxicological profiles.

This compound functions primarily as an alkylating agent, which means it can bind to DNA and interfere with its replication. This mechanism is common among many chemotherapeutic agents. The compound's chloroethyl group is responsible for its ability to form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and subsequent DNA damage. This process ultimately triggers apoptosis in cancer cells.

In Vitro Studies

Studies have evaluated this compound's effectiveness against various tumor cell lines. For instance, research indicated that this compound demonstrated significant antitumor activity in murine models, particularly against L1210 leukemia and other solid tumors such as P388 leukemia, B16 melanoma, and Lewis lung carcinoma . However, it exhibited limited effectiveness against solid human colorectal carcinoma cell lines in vitro .

In Vivo Studies

In vivo studies further established this compound's antitumor potential. It was effective against several murine tumor models with varying routes of administration showing similar therapeutic outcomes. Notably, this compound displayed activity against P388 leukemia sublines resistant to other alkylating agents like cyclophosphamide and cisplatin .

The following table summarizes the antitumor efficacy of this compound across different studies:

| Tumor Model | Efficacy Observed | Notes |

|---|---|---|

| L1210 Leukemia | Significant | Effective via multiple administration routes |

| P388 Leukemia | Significant | Active against resistant sublines |

| B16 Melanoma | Moderate | Efficacy noted but less pronounced |

| Lewis Lung Carcinoma | Significant | Consistent results across studies |

| Human Colorectal Carcinoma | Limited | No significant activity observed |

Toxicological Profile

The toxicity profile of this compound has been a critical area of investigation. Studies indicate that while this compound is generally less toxic than traditional chloroethylnitrosoureas, it still presents myelosuppressive effects at therapeutic doses . Myelosuppression refers to the suppression of bone marrow activity, which can lead to reduced blood cell production and increased risk of infection or bleeding.

Case Studies

Several case studies have documented the clinical implications of this compound's toxicity. One notable study highlighted that while the compound showed promise in preclinical models, its therapeutic window was narrow due to dose-dependent toxicities observed in animal models . The following table outlines key findings from these case studies:

Properties

IUPAC Name |

2-chloroethyl methylsulfonylmethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO5S2/c1-11(6,7)4-12(8,9)10-3-2-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHSPJCWCBQHPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CS(=O)(=O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236979 | |

| Record name | Clomesone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water 4 (mg/mL), Acetate buffer, pH 4 6 (mg/mL), Carbonate buffer, pH 9 6 (mg/mL), 0.1 N HCl 4 (mg/mL), 0.1 N Naoh 15 (mg/mL), Ethanol (95%) 18 (mg/mL), Methanol > 50 (mg/mL), Acetonitrile > 50 (mg/mL), DMSO > 50 (mg/mL) | |

| Record name | CLOMESONE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/338947%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

88343-72-0 | |

| Record name | 2-Chloroethyl 1-(methylsulfonyl)methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88343-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clomesone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088343720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clomesone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clomesone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOMESONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J031W0YZI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.